molecular formula C16H16BrN3O2S B10998603 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B10998603
M. Wt: 394.3 g/mol
InChI Key: OBAAGFMZUPSIDK-UHFFFAOYSA-N
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Description

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound featuring a bromophenyl group, a thiazole ring, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide. This reaction forms 4-(4-bromophenyl)-1,3-thiazole.

    Pyrrole Formation: The next step involves the formation of the pyrrole ring. This can be achieved by reacting the thiazole derivative with an appropriate amine and an aldehyde under acidic conditions to form the pyrrole ring.

    Hydroxypropyl Group Addition: The final step involves the addition of a hydroxypropyl group to the pyrrole ring, which can be done using a hydroxypropyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Formation of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-oxopropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol.

    Reduction: Formation of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-5-amino-2,5-dihydro-1H-pyrrol-3-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit antimicrobial or anticancer properties due to the presence of the thiazole and pyrrole rings, which are known to interact with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of multiple functional groups allows for the fine-tuning of its pharmacological properties.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated systems present in its structure.

Mechanism of Action

The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole and pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromophenyl)-1,3-thiazol-2-yl derivatives: These compounds share the thiazole ring and bromophenyl group but differ in other substituents.

    Pyrrole derivatives: Compounds with a pyrrole ring and various substituents.

    Thiazole derivatives: Compounds with a thiazole ring and different functional groups.

Uniqueness

The uniqueness of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H16BrN3O2S

Molecular Weight

394.3 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C16H16BrN3O2S/c17-11-4-2-10(3-5-11)12-9-23-16(19-12)14-13(22)8-20(15(14)18)6-1-7-21/h2-5,9,18,21-22H,1,6-8H2

InChI Key

OBAAGFMZUPSIDK-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CCCO)C2=NC(=CS2)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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